Cas no 93-98-1 (N-Phenylbenzamide)

N-Phenylbenzamide structure
N-Phenylbenzamide structure
商品名:N-Phenylbenzamide
CAS番号:93-98-1
MF:C13H11NO
メガワット:197.232543230057
MDL:MFCD00003069
CID:34724
PubChem ID:7168

N-Phenylbenzamide 化学的及び物理的性質

名前と識別子

    • N-Phenylbenzamide
    • N-BENZOYLANILINE
    • BENZANILIDE
    • Benzamide, N-phenyl-
    • Benzanilid
    • Benzoic acid anilide
    • Benzoylanilide
    • Benzamide,N-phenyl
    • N-benzoylphenylamine
    • N-Phenyl-benzamide
    • phenyl-N-benzamide
    • Benzanilide (8CI)
    • N-Phenylbenzamide (ACI)
    • N-Phenylbenzenecarboxamide
    • N-Phenylethylbenzamide
    • NSC 3131
    • PMSA 953
    • N-Phenyl benzamide
    • 93-98-1
    • SCHEMBL31966
    • E74233
    • AKOS000492910
    • SY020326
    • AE-641/31373004
    • SB75698
    • HMS1542M14
    • SR-01000630713-1
    • CS-0181198
    • EN300-15536
    • BENZANILIDE [MI]
    • Q421501
    • NSC-3131
    • N-Phenylbenzoic acid amide
    • NSC3131
    • aniline, N-benzoyl-
    • Benzanilide, 98%
    • DTXSID9059096
    • AC-21003
    • CCG-40583
    • Z27782673
    • SCHEMBL8861823
    • Benzanilide (165 degrees C) Melting Point Standard
    • CHEMBL115523
    • PS-11216
    • BDBM50162303
    • n-benzoyl aniline
    • HY-W115609
    • BRD-K72443974-001-01-0
    • STK036609
    • AI3-01046
    • AK1B12366O
    • B0016
    • F0808-0359
    • EINECS 202-292-7
    • TimTec1_003094
    • Benzanilide, analytical standard
    • DB-013672
    • UNII-AK1B12366O
    • MFCD00003069
    • NS00001213
    • MDL: MFCD00003069
    • インチ: 1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
    • InChIKey: ZVSKZLHKADLHSD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)NC1C=CC=CC=1
    • BRN: 1102980

計算された属性

  • せいみつぶんしりょう: 197.08400
  • どういたいしつりょう: 197.084064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 29.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1,315 g/cm3
  • ゆうかいてん: 163.0 to 167.0 deg-C
  • ふってん: 117 °C/10 mmHg(lit.)
  • フラッシュポイント: 117°C/10mm
  • 屈折率: 1.6050 (estimate)
  • ようかいど: H2O: insoluble
  • すいようせい: 不溶性
  • PSA: 29.10000
  • LogP: 3.01190
  • マーカー: 1061
  • ようかいせい: 生成物1 gを沸騰エタノール7 ml/冷却エタノール60 mlに溶解した。エーテルに微溶解しますが、水には溶けません
  • FEMA: 2684

N-Phenylbenzamide セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S22-S24/25
  • 危険物標識: Xn
  • TSCA:Yes
  • リスク用語:R20/21/22

N-Phenylbenzamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N304051-1g
N-Phenylbenzamide
93-98-1
1g
$ 80.00 2022-06-03
Enamine
EN300-15536-0.1g
N-phenylbenzamide
93-98-1 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-15536-0.5g
N-phenylbenzamide
93-98-1 95.0%
0.5g
$19.0 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11086-100g
Benzanilide, 98+%
93-98-1 98+%
100g
¥592.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830232-5g
Benzanilide
93-98-1 98%
5g
¥37.00 2022-01-10
Life Chemicals
F0808-0359-0.5g
N-phenylbenzamide
93-98-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0808-0359-1g
N-phenylbenzamide
93-98-1 95%+
1g
$21.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11086-500g
Benzanilide, 98+%
93-98-1 98+%
500g
¥2516.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830232-500g
Benzanilide
93-98-1 98%
500g
¥952.00 2022-01-10
eNovation Chemicals LLC
Y1290540-500g
N-Phenylbenzamide
93-98-1 98%
500g
$125 2024-06-07

N-Phenylbenzamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Tetrahydrofuran ,  Water ;  24 h, pH 10.8, 25 °C
リファレンス
Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses
Islam, Tariqul; Sarker, Zaidul Islam Md ; Uddin, Abm helal; Rashid, Shah Samiur; Bin, Liew Kai, Tetrahedron, 2023, 131,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
リファレンス
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
リファレンス
Substituted 2,4-diaminopyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium Solvents: Dimethylacetamide ;  115 °C
リファレンス
1,8-Diazabicyclo[5.4.0]undec-7-ene
Savoca, Ann C.; Urgaonkar, Sameer, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-11

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-(Acetonitrile)dichloro[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,3-dihydro… Solvents: 1,4-Dioxane ;  6 h, 3 atm, 100 °C
リファレンス
N-heterocyclic carbine palladium complex crystal and its synthesis method and application in preparing amide compound
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Titania Solvents: Ethanol ;  2.5 h, 25 - 35 °C
リファレンス
Photocatalytic synthesis of anilides from nitrobenzenes under visible light irradiation: 2 in 1 reaction
Zand, Zahra; Kazemi, Foad; Partovi, Adel, Journal of Photochemistry and Photobiology, 2015, 152, 58-62

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
リファレンス
α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles
Caiuby, Clarice A. D.; de Jesus, Matheus P.; Burtoloso, Antonio C. B., Journal of Organic Chemistry, 2020, 85(11), 7433-7445

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1), polymer with diethenylbenze… (neutralized) Solvents: Benzonitrile ;  1 h, 130 °C
リファレンス
In situ functionalized sulfonic copolymer toward recyclable heterogeneous catalyst for efficient Beckmann rearrangement of cyclohexanone oxime
Li, Difan; Mao, Dan; Li, Jing; Zhou, Yu; Wang, Jun, Applied Catalysis, 2016, 510, 125-133

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
リファレンス
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Water Solvents: Dimethylformamide ;  24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
リファレンス
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; Cho, Yeon-Ho; Lee, Ye-Sol; Cheon, Cheol-Hong, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium perchlorate ,  4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, 25 °C
リファレンス
Electrochemical Reduction of α-Diketones and α-Diimines in the Presence of a Bielectrophilic Substrate: Synthesis of New Aza-Crown Compounds
Medini, Hayet Khemis; Mekni, Nejib Hussein; Aoun, Sami Ben; Boujlel, Khaled, Journal of the Electrochemical Society, 2017, 164(2),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
リファレンス
Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings
Rovira, Mireia; Soler, Marta; Guell, Imma; Wang, Ming-Zheng; Gomez, Laura; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium hydroxide ,  Oxygen Catalysts: Gold (mesoporous alumina-supported) Solvents: Water ;  14 h, rt
リファレンス
Efficient synthesis of amides and esters from alcohols under aerobic ambient conditions catalyzed by a Au/mesoporous Al2O3 nanocatalyst
Chng, Leng Leng; Yang, Jinhua; Ying, Jackie Y., ChemSusChem, 2015, 8(11), 1916-1925

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 - 6 h, rt
リファレンス
Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ligase RNF5
Brusa, Irene; Sondo, Elvira; Pesce, Emanuela; Tomati, Valeria; Gioia, Dario; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9797-9822

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Oxidative fluorination of N-arylsulfonamides
Buckingham, Faye; Calderwood, Samuel; Checa, Begona ; Keller, Thomas; Tredwell, Matthew; et al, Journal of Fluorine Chemistry, 2015, 180, 33-39

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Acetic anhydride
リファレンス
Acetic Anhydride
Zibuck, Regina, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Phosphoric acid, aluminum iron salt ;  4 h, 92 °C
リファレンス
Mesoporous iron aluminophosphate: an efficient catalyst for one pot synthesis of amides by ester-amide exchange reaction
Vijayasankar, A. V.; Kathyayini, H.; Tumma, Harikrishna; Nagaraju, N., Ceramic Transactions, 2012, 233, 127-140

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium formate Solvents: Dimethyl sulfoxide ;  1 h, 120 °C
リファレンス
Reductive Hydrodehalogenation of Halogenated Carboxylic Acid Derivatives Using a DMSO/HCOONa·2H2O System
Liu, Guyue; Hao, Feiyue; Liang, Lingling; Jin, Zhengneng; Wu, Jiashou, Organic Letters, 2023, 25(15), 2691-2695

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  16 h, 100 °C
リファレンス
A Cross-Coupling Approach to Amide Bond Formation from Esters
Ben Halima, Taoufik; Vandavasi, Jaya Kishore; Shkoor, Mohanad; Newman, Stephen G., ACS Catalysis, 2017, 7(3), 2176-2180

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2211997-02-1 (silica supported; reaction product with Pd2(dba)3·CHCl3) Solvents: Dimethylformamide ,  Toluene ;  3 h, 30 bar, 100 °C
リファレンス
Double carbonylation of iodoarenes in the presence of reusable palladium catalysts immobilised on supported phosphonium ionic liquid phases
Urban, Bela; Szabo, Peter; Sranko, David; Safran, Gyorgy; Kollar, Laszlo; et al, Molecular Catalysis, 2018, 445, 195-205

N-Phenylbenzamide Raw materials

N-Phenylbenzamide Preparation Products

N-Phenylbenzamide 関連文献

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